Propan-2-yl [(2R)-oxiran-2-yl]acetate
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Overview
Description
Propan-2-yl [(2R)-oxiran-2-yl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxirane (epoxide) ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl [(2R)-oxiran-2-yl]acetate can be synthesized through several methods. One common approach involves the esterification of propan-2-ol (isopropanol) with [(2R)-oxiran-2-yl]acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the use of lipase-catalyzed hydrolysis of racemic aryloxy-propan-2-yl acetates to produce enantiomerically pure or enantioenriched intermediates . This enzymatic resolution process is carried out in a phosphate buffer with acetonitrile as a co-solvent at 30°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(2R)-oxiran-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
Propan-2-yl [(2R)-oxiran-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propan-2-yl [(2R)-oxiran-2-yl]acetate exerts its effects involves interactions with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: Similar in structure but lacks the oxirane ring.
Ethyl acetate: Another ester but with different alkyl groups.
Methyl [(2R)-oxiran-2-yl]acetate: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl [(2R)-oxiran-2-yl]acetate is unique due to the presence of both an ester and an oxirane ring in its structure
Properties
CAS No. |
872871-65-3 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
propan-2-yl 2-[(2R)-oxiran-2-yl]acetate |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(8)3-6-4-9-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
VMXZOZREARPRBE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)OC(=O)C[C@@H]1CO1 |
Canonical SMILES |
CC(C)OC(=O)CC1CO1 |
Origin of Product |
United States |
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